molecular formula C18H19N3OS2 B2958523 (2-Methylimidazo[1,2-a]pyridin-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone CAS No. 1706054-59-2

(2-Methylimidazo[1,2-a]pyridin-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone

Cat. No. B2958523
CAS RN: 1706054-59-2
M. Wt: 357.49
InChI Key: OWOCVYXNBPHXIJ-UHFFFAOYSA-N
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Description

The compound contains an imidazo[1,2-a]pyridine moiety, which is a fused bicyclic heterocycle consisting of an imidazole ring fused to a pyridine ring . This structure is known to possess a broad range of biological activity .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would need to be determined through techniques such as X-ray crystallography .


Chemical Reactions Analysis

The compound could undergo various chemical reactions depending on the conditions. For example, 2-methylimidazo[1,2-a]pyridine can react with bromine and iodine to form 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .

Scientific Research Applications

Antimicrobial Activity

The imidazo[1,2-a]pyridine moiety has been associated with antimicrobial properties. Compounds with this structure have shown effectiveness against bacteria such as Staphylococcus aureus. The presence of the 2-methylimidazo[1,2-a]pyridin-3-yl group could potentially enhance these properties, making it a candidate for developing new antimicrobial agents .

Antituberculosis Agents

Imidazo[1,2-a]pyridine analogues have been recognized for their activity against tuberculosis, including multidrug-resistant and extensively drug-resistant strains. This compound’s structure could be explored for its efficacy in this area, contributing to the fight against this challenging disease .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and biological activity. Some imidazo[1,2-a]pyridine derivatives have been shown to have antimicrobial properties, which could potentially make them hazardous in certain situations .

Future Directions

Future research could focus on further exploring the biological activity of this compound and similar derivatives. This could include studying their potential use in treating various diseases, as well as investigating their safety and efficacy .

properties

IUPAC Name

(2-methylimidazo[1,2-a]pyridin-3-yl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS2/c1-13-17(21-8-3-2-6-16(21)19-13)18(22)20-9-7-15(24-12-10-20)14-5-4-11-23-14/h2-6,8,11,15H,7,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWOCVYXNBPHXIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)N3CCC(SCC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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